1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea
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Overview
Description
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea is an organic compound that features a cyclohexyl group, a phenyldiazenyl group, and a phenylurea group
Preparation Methods
The synthesis of 1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves the reaction of cyclohexyl isocyanate with 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in a solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea can be compared with similar compounds such as:
1-cyclohexyl-3-phenylurea: This compound lacks the phenyldiazenyl group and has different chemical and biological properties.
1-cyclohexyl-3-(3,4-dichlorophenyl)urea: This compound has dichloro substituents on the phenyl ring, which can alter its reactivity and biological activity.
1-cyclohexyl-3-(p-tolyl)urea: This compound has a methyl group on the phenyl ring, which can influence its chemical behavior and applications
Properties
CAS No. |
544664-61-1 |
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Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C19H22N4O/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H2,20,21,24) |
InChI Key |
NKZVELSBPKUXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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